molecular formula C7H5ClN2O3 B107470 2-Chloro-5-nitrobenzamide CAS No. 16588-15-1

2-Chloro-5-nitrobenzamide

Cat. No. B107470
Key on ui cas rn: 16588-15-1
M. Wt: 200.58 g/mol
InChI Key: SDHXWAPVLOGAJR-UHFFFAOYSA-N
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Patent
US07015218B1

Procedure details

2-Chloro-5-nitrobenzoic acid (500 g) was added to a mixed solvent of dimethylformamide (500 ml) and toluene (1.5 Liters). Thionyl chloride (217 ml) was added thereto at room temperature with stirring and the mixture was stirred at a refluxing temperature for 3 h. The reaction mixture was then ice-cooled and added dropwise to 28% aqueous amonia (750 ml). The mixture was stirred further for 1 h. The precipitated crystals were collected by filtration, and the crystals were recrystallized from hydrous ethanol to give 2-chloro-5-nitrobenzamide (346 g), melting point: 177–179° C.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
217 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4](O)=[O:5].C[N:15](C)C=O.S(Cl)(Cl)=O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([NH2:15])=[O:5]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
217 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at room temperature with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at a refluxing temperature for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
ice-cooled
ADDITION
Type
ADDITION
Details
added dropwise to 28% aqueous amonia (750 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred further for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
the crystals were recrystallized from hydrous ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)N)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 346 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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